(S)-2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol
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Overview
Description
(S)-2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol is a chiral compound with a specific stereochemistry, denoted by the (S) configuration. This compound features a fluoropyridine moiety attached to an aminoethanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoropyridine and (S)-2-aminoethanol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the aminoethanol, followed by nucleophilic substitution on the 6-fluoropyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
(S)-2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe for investigating biochemical pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity towards these targets, leading to desired biological effects . The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol: The enantiomer of the (S) compound, with different stereochemistry and potentially different biological activity.
2-Amino-2-(6-chloropyridin-3-yl)ethan-1-ol: A similar compound with a chlorine atom instead of fluorine, which may exhibit different reactivity and properties.
2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol: Another analog with a bromine atom, used for comparative studies in chemical and biological research.
Uniqueness
(S)-2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of a fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H9FN2O |
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Molecular Weight |
156.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-(6-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m1/s1 |
InChI Key |
MBNUBIXCAKWNQX-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=NC=C1[C@@H](CO)N)F |
Canonical SMILES |
C1=CC(=NC=C1C(CO)N)F |
Origin of Product |
United States |
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